2-[(2-Methyl-3-furoyl)amino]benzoic acid

Drug-likeness Permeability ADME

Problem: Researchers designing analogs requiring ortho-carboxy geometry for intramolecular H-bonding to mask polar surface area face limited regioisomer options. Solution: This compound delivers the ortho-substitution pattern that meta (CAS 298686-55-2) and para (CAS 314746-09-3) isomers cannot replicate. • LogP 2.61, TPSA 79.54 Ų enables computational benchmarking before synthesis • 95% purity (screening grade) for primary HTS; 98% for hit confirmation & dose-response • Complete GHS profile (H302/H315/H319/H335) enables immediate compound registration • Carboxylic acid handle supports amide coupling, salt formation & ester prodrug strategies • 4+ vendor supply base mitigates disruption risk vs. single-sourced positional isomers

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 29550-94-5
Cat. No. B1227499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methyl-3-furoyl)amino]benzoic acid
CAS29550-94-5
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyMDRZZFBPVFJTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methyl-3-furoyl)amino]benzoic acid: Identity and Sourcing


2-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 29550-94-5) is a synthetic furan-3-carboxamide derivative of anthranilic acid, characterized by a 2-methylfuran-3-carbonyl moiety linked via an amide bond to the ortho position of benzoic acid . It belongs to the class of aromatic amides and furans, and is catalogued in the ChEBI ontology as CHEBI:119783 [1]. The compound has a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . Commercially, it is available as a solid with purity ≥98% from multiple suppliers including Sigma-Aldrich and Fluorochem, and is also offered as a screening compound (ChemBridge ID 5929040) at 95% purity .

2-[(2-Methyl-3-furoyl)amino]benzoic acid: Substitution Limitations


The ortho-carboxylic acid substitution on the aniline ring of 2-[(2-Methyl-3-furoyl)amino]benzoic acid creates a fundamentally different hydrogen-bonding landscape compared to its meta (CAS 298686-55-2) and para (CAS 314746-09-3) positional isomers . The ortho arrangement permits intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen, which can reduce solvent-exposed polarity, lower the effective polar surface area (PSA), and alter LogP relative to isomers where this interaction is geometrically impossible . This has direct consequences for membrane permeability, solubility, and protein binding that cannot be replicated by simply ordering a regioisomer from the same supplier catalogue . Furthermore, the carboxylic acid group distinguishes this compound from the non-carboxylated fenfuram scaffold (CAS 24691-80-3), which lacks the pH-dependent ionization and metal-chelating properties conferred by the benzoic acid moiety [1].

2-[(2-Methyl-3-furoyl)amino]benzoic acid vs. Closest Analogs


Lipophilicity and Intramolecular H-Bonding Capacity

The ortho-carboxy configuration of 2-[(2-Methyl-3-furoyl)amino]benzoic acid enables intramolecular hydrogen bonding between the –COOH proton and the amide carbonyl oxygen, an interaction that is sterically forbidden in the meta (3-) and para (4-) positional isomers . This intramolecular H-bond effectively masks polar groups, reducing the computed topological polar surface area (TPSA) to 79.54 Ų . The experimental/computed LogP is 2.61 (ChemSrc) to 2.54 (Leyan), placing it in the optimal drug-like lipophilicity range . In contrast, meta and para isomers lack this internal H-bond and are expected to present a larger effective PSA and different LogP, which can alter passive membrane permeability and solubility in systematic ways .

Drug-likeness Permeability ADME Medicinal Chemistry

Carboxylic Acid Functionality vs. Fenfuram

The presence of a carboxylic acid group (pKa ~4–5) on the phenyl ring of 2-[(2-Methyl-3-furoyl)amino]benzoic acid provides pH-dependent ionization and metal-chelating capacity that is entirely absent in the non-carboxylated analog fenfuram (CAS 24691-80-3, C12H11NO2) [1][2]. Fenfuram is a known fungicide acting via succinate dehydrogenase inhibition, but its neutral amide structure gives it fundamentally different solubility, formulation, and target engagement properties [2]. The benzoic acid moiety of the target compound enables salt formation, improves aqueous solubility at physiological pH, and opens the possibility of zinc- or magnesium-dependent enzyme targeting (e.g., carbonic anhydrases, matrix metalloproteinases) that fenfuram cannot address [3].

Solubility Ionization Metal Chelation Fragment-Based Drug Design

GHS Hazard Classification and Safety Profile

2-[(2-Methyl-3-furoyl)amino]benzoic acid carries a defined GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' . This explicit safety data sheet (SDS) information, provided by Fluorochem for product F314645 (purity 98%), allows procurement officers and laboratory managers to make informed decisions about handling requirements, personal protective equipment, and waste disposal . In contrast, positional isomers 3-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 298686-55-2) and 4-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 314746-09-3) lack equivalent publicly available, supplier-verified GHS classifications, introducing procurement uncertainty .

Safety Handling Procurement Lab Safety

Purity Grade Options for Research Applications

The target compound is commercially available at two distinct purity tiers: 98% from Sigma-Aldrich (via ChemScene) and Fluorochem, suitable for quantitative biological assays and as a synthetic intermediate requiring high stoichiometric precision; and 95% from Hit2Lead (ChemBridge), positioned for high-throughput screening libraries where cost-per-compound and library diversity are prioritized over absolute purity . The positional isomers 3-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 298686-55-2) and 4-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 314746-09-3) are listed at 95% or 98% from fewer suppliers, giving the ortho compound a broader sourcing footprint .

Purity Quality Control Screening Synthesis

Furan-3-Carboxamide Antifungal Potential

The 2-methylfuran-3-carboxamide substructure is the pharmacophore core of the commercial fungicide fenfuram and has been validated in recent structure–activity relationship (SAR) campaigns. In a 2023 study, novel 2-methyl-3-furancarboxamide derivatives achieved corrected inhibition rates of 88.6% against Rhizoctonia solani at 20 mg/L, with lead compound 1e showing an EC50 of 2.824 mg/L, superior to fenfuram (EC50 = 7.691 mg/L) [1]. This class-level evidence demonstrates that the furan-3-carboxamide scaffold can be optimized to sub-3 mg/L potency against agronomically relevant fungal pathogens. The target compound, bearing a benzoic acid substituent, offers an additional ionizable handle for property tuning not present in the fenfuram scaffold, positioning it as a logical starting point for fragment-based or diversity-oriented synthesis efforts in antifungal lead discovery [2].

Antifungal Agrochemical Succinate Dehydrogenase Furan Carboxamide

Thermal Properties: Boiling and Flash Points

The target compound has a computed boiling point of 340.8 ± 37.0 °C at 760 mmHg and a flash point of 159.9 ± 26.5 °C . These values place it in a moderate thermal stability range suitable for standard laboratory storage at room temperature (as recommended by Sigma-Aldrich) . The meta-isomer 3-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 298686-55-2) and para-isomer 4-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 314746-09-3) do not have comparable computed boiling point or flash point data readily available in open chemical databases, introducing uncertainty for processes involving thermal stress (e.g., solvent evaporation, melt processing) . This gives the ortho compound an advantage in process development scenarios where thermal safety parameters must be documented.

Thermal Stability Storage Shipping Process Chemistry

2-[(2-Methyl-3-furoyl)amino]benzoic acid: Application Scenarios


Intramolecular H-Bonding in Lead Optimization

When designing analogs where masking of polar surface area via intramolecular hydrogen bonding is desired to improve membrane permeability, 2-[(2-Methyl-3-furoyl)amino]benzoic acid provides the ortho-carboxy geometry that its meta and para isomers cannot offer . The documented LogP (2.61) and TPSA (79.54 Ų) values allow computational chemists to benchmark the compound within drug-like property space before committing to synthesis, a capability not supported by the data-deficient isomer alternatives .

Screening Library Procurement with Safety Documentation

For screening facilities that require full GHS hazard classification before compound registration, this compound offers a complete, supplier-verified safety profile (H302, H315, H319, H335) . The availability at 95% purity from Hit2Lead/ChemBridge makes it suitable for primary screening, while the 98% grade from Sigma-Aldrich supports hit confirmation and dose-response follow-up assays, providing a single-compound, multi-grade procurement pathway that the meta and para isomers lack .

Antifungal SAR Targeting Succinate Dehydrogenase

The 2-methylfuran-3-carboxamide scaffold has validated antifungal activity with potency improvements down to EC50 = 2.824 mg/L achievable through analog design [1]. The target compound adds a benzoic acid group that enables salt formation, aqueous solubility optimization, and potential metal coordination—three dimensions of property tuning unavailable to the non-carboxylated fenfuram scaffold [2]. Fragment-based design programs can leverage the carboxylic acid as a synthetic handle for amide coupling or ester prodrug strategies.

Synthetic Building Block with Thermal Stability Data

For multi-step synthesis where accurate stoichiometry is critical, the 98% purity grade from Sigma-Aldrich or Fluorochem, combined with documented boiling point (340.8 °C) and flash point (159.9 °C), provides process chemists with the data needed for reaction design and safety assessment . The broader supplier base (4+ vendors) also mitigates supply chain disruption risk relative to the more narrowly sourced isomer alternatives .

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